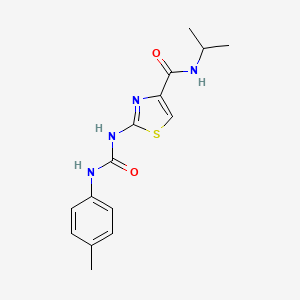
N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole carboxamide derivatives, which includes “this compound”, involves several steps . The general procedure for the synthesis of thiazole carboxamide involves dissolving 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid in dichloromethane (DCM), and then adding DMAP and EDC. The mixture is stirred under argon gas at room temperature for 30 minutes. An aniline derivative is then added .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, due to its complex structure, is a compound of interest in chemical synthesis and characterization studies. Research in this area focuses on the development of novel synthetic pathways and the exploration of its chemical properties.
One study explores the reaction of N-(carboxyalkyl)ureas with 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one, leading to the synthesis of N-(carboxyalkyl)glycoluril esters, showcasing a pathway that might be relevant for derivatives of this compound (Baranov et al., 2010). Similarly, the synthesis of some new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing 1,2,3-triazole moiety has been reported, which contributes to the knowledge base around thiazole and its applications in medicinal chemistry (Abdelriheem et al., 2017).
Antimicrobial and Anticancer Activities
Compounds structurally related to this compound have been evaluated for their biological activities, including antimicrobial and anticancer properties. For example, a study on thiazole-based heterocyclic amides demonstrated significant antimicrobial activity, suggesting potential pharmacological applications for similar compounds (Cakmak et al., 2022). Another study focused on the synthesis of benzothiazole-based analogues as inhibitors for cancer-associated carbonic anhydrase isoforms, indicating the therapeutic potential of thiazole carboxamide derivatives in cancer treatment (Al-Warhi et al., 2022).
Supramolecular Chemistry and Materials Science
In the realm of supramolecular chemistry and materials science, the unique structural features of compounds like this compound offer interesting possibilities. A study on hydrogen-bonded cyclic tetramers based on ureidopyrimidinones attached to a carbazole spacer showcases the potential for developing novel supramolecular polymers (Yang et al., 2011).
Zukünftige Richtungen
The future directions for the research and development of “N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. This could include the design and synthesis of novel thiazole derivatives and evaluation of their biological activities .
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-propan-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9(2)16-13(20)12-8-22-15(18-12)19-14(21)17-11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,16,20)(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBUUYPDAPUXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2663167.png)
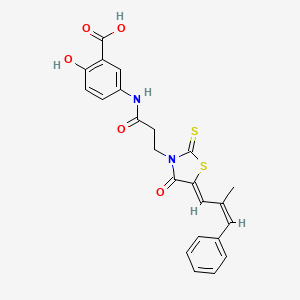

![N-(benzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2663171.png)
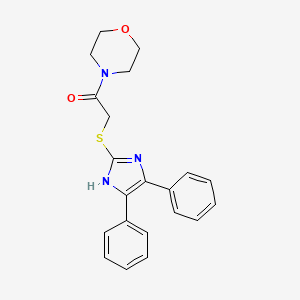

![N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2663178.png)
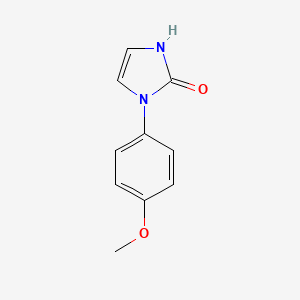
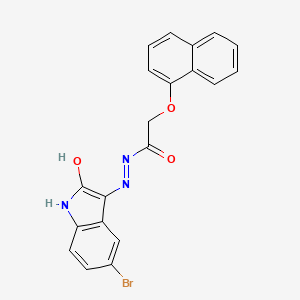
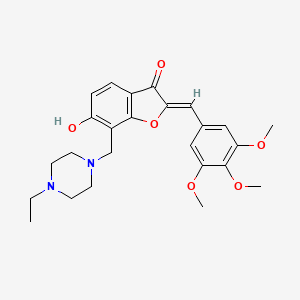
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2663183.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2663184.png)
![3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2663186.png)
